Daphnelantoxin B
Description
Daphnelantoxin B (CAS: 134273-12-4), a bioactive compound structurally defined as (2E)-1,5-diphenyl-2-penten-1-one, is a diphenylamine derivative with demonstrated applications in biochemical research, particularly in pest control . It is commercially available in varying quantities (20 mg to 2 g) and requires storage at -20°C under dry, light-protected conditions . Studies highlight its role as a toxic active component against aphids (e.g., Myzus persicae), where it disrupts enzymatic pathways in both live aphids and isolated enzyme systems .
Properties
IUPAC Name |
(E)-1,5-diphenylpent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O/c18-17(16-12-5-2-6-13-16)14-8-7-11-15-9-3-1-4-10-15/h1-6,8-10,12-14H,7,11H2/b14-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCWRSSILDQLBE-RIYZIHGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC=CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC/C=C/C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Daphnelantoxin B is typically extracted from the root of Daphne genkwa . The extraction process involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified to achieve a high level of purity, typically greater than 95% .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Daphne genkwa roots. The roots are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, followed by purification processes such as chromatography to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Daphnelantoxin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its bioactivity or to study its chemical properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Daphnelantoxin B has a wide range of scientific research applications:
Mechanism of Action
Daphnelantoxin B exerts its effects by inhibiting the production of inflammatory cytokines by macrophages . This inhibition is achieved through the modulation of specific molecular pathways involved in inflammation. Additionally, this compound inhibits the proliferation of human prostate cancer cells by interfering with cell cycle progression and inducing apoptosis .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Daphnelantoxin B belongs to the diphenylamine class, sharing a core aromatic framework with compounds like tofenamic acid (a non-steroidal anti-inflammatory drug) and thyroid hormones (thyroxine and triiodothyronine) . Key structural distinctions include:
- Substituent Groups : Unlike thyroxine, this compound lacks iodine atoms and features an α,β-unsaturated ketone moiety, enhancing electrophilic reactivity.
Table 1: Structural and Functional Comparison
Efficacy in Pest Control vs. Commercial Insecticides
This compound exhibits unique pesticidal properties compared to conventional agents:
Mode of Action
- Unlike organophosphorus compounds (e.g., malathion), which inhibit acetylcholinesterase, this compound targets aphid-specific enzymes, likely interfering with detoxification pathways or neuropeptide signaling .
- Compared to acetamiprid (a neonicotinoid), which binds to nicotinic acetylcholine receptors, this compound’s non-neurotoxic mechanism may reduce cross-resistance risks .
Resistance Management
- Aphids develop resistance to organophosphorus compounds due to overuse . This compound’s novel biochemical interactions offer a promising alternative, though long-term resistance data remain understudied .
Table 2: Efficacy Against Myzus persicae (Green Peach Aphid)
| Compound | LC50 (ppm) | Resistance Risk | Environmental Impact |
|---|---|---|---|
| This compound | Not reported* | Low (theoretical) | Unknown |
| Acetamiprid | 0.02–0.05 | Moderate | High (bee toxicity) |
| Malathion | 5–10 | High | Moderate |
Biological Activity
Daphnelantoxin B is a natural compound derived from the plant species Daphne and has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of compounds known for their complex polyphenolic structures. Its specific molecular formula and structure contribute to its biological effects, which include anti-inflammatory, anti-cancer, and neuroprotective properties. The compound's interaction with cellular pathways underlies its pharmacological potential.
1. Anti-inflammatory Activity:
this compound exhibits significant anti-inflammatory properties by modulating key signaling pathways. It has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in regulating inflammatory responses. Studies indicate that this compound can reduce the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in various cellular models.
2. Neuroprotective Effects:
Research has demonstrated that this compound may protect neuronal cells from oxidative stress and apoptosis. In vitro studies have indicated that it can enhance cell viability in models of neurodegeneration by reducing reactive oxygen species (ROS) levels and promoting cell survival pathways.
3. Anticancer Properties:
this compound has shown promise as an anticancer agent through its ability to induce apoptosis in cancer cell lines. It appears to exert its effects by activating caspase pathways and disrupting mitochondrial function, leading to programmed cell death.
Data Tables
The following table summarizes key findings related to the biological activities of this compound:
| Activity | Mechanism | Model/System | Effect Observed |
|---|---|---|---|
| Anti-inflammatory | Inhibition of NF-κB pathway | Rat severe acute pancreatitis model | Reduced pancreatic injury |
| Neuroprotection | Reduction of oxidative stress | Neuronal cell lines | Increased cell viability |
| Anticancer | Induction of apoptosis | Various cancer cell lines | Decreased cell proliferation |
Case Study 1: Anti-inflammatory Effects
In a study involving a rat model of severe acute pancreatitis, this compound was administered at doses ranging from 4 mg/kg to 10 mg/kg. The results indicated a significant reduction in inflammatory markers and pancreatic injury compared to control groups. This study highlights the compound's potential for therapeutic applications in inflammatory diseases.
Case Study 2: Neuroprotective Effects
A separate investigation focused on the neuroprotective effects of this compound in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. The treatment with this compound resulted in a marked decrease in ROS levels and an increase in cell viability, suggesting its potential utility in neurodegenerative conditions.
Case Study 3: Anticancer Activity
In vitro assays conducted on various cancer cell lines demonstrated that this compound effectively induced apoptosis through mitochondrial dysfunction and caspase activation. The compound exhibited IC50 values indicating potent anticancer activity, making it a candidate for further development as an anti-cancer therapy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
